N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a fluorinated heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-2,4-dione core. This structure is characterized by:
- Benzofuropyrimidinone backbone: A fused tricyclic system combining benzofuran and pyrimidine rings, with two ketone groups at positions 2 and 2.
- Fluorophenyl substituents: A 4-fluorophenyl group at position 3 of the pyrimidinone ring and a 2-fluorophenylacetamide moiety at position 1.
The fluorine atoms enhance lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in kinase inhibition or anti-inflammatory applications.
Properties
CAS No. |
877657-44-8 |
|---|---|
Molecular Formula |
C24H15F2N3O4 |
Molecular Weight |
447.398 |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-9-11-15(12-10-14)29-23(31)22-21(16-5-1-4-8-19(16)33-22)28(24(29)32)13-20(30)27-18-7-3-2-6-17(18)26/h1-12H,13H2,(H,27,30) |
InChI Key |
HZOFLIUSAWXPHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by a benzofuro-pyrimidine core with fluorinated phenyl groups. The presence of these functional groups is believed to enhance its biological activity by improving binding affinity to target proteins.
Structural Formula
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18F2N4O3 |
| Molecular Weight | 426.40 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorinated phenyl groups enhance the compound's binding affinity to various proteins and enzymes, potentially modulating their activity. This modulation can influence several cellular pathways, including:
- Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and differentiation.
- Enzyme Inhibition : It has shown promise as an inhibitor of key enzymes involved in disease processes.
Case Studies and Research Findings
- Antiviral Activity : Recent studies have explored the potential of this compound as an inhibitor of SARS-CoV-2's 3CLpro enzyme. Molecular docking studies revealed significant binding affinity, suggesting its potential as a therapeutic agent against COVID-19 .
- Anticancer Properties : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 0.53 to 46.6 µM for related compounds, indicating promising anticancer activity .
- ADMET Profiling : Preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable drug-like properties for this compound. These findings support further development for therapeutic applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzofuro-pyrimidine core with fluorinated phenyl substituents. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the compound can be synthesized through condensation reactions involving appropriate precursors followed by cyclization steps to form the benzofuro-pyrimidine framework.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activities. N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of fluorinated phenyl groups may enhance the lipophilicity of the compound, improving its membrane permeability and bioactivity against bacteria and fungi. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents.
Drug Development
The unique structural features of this compound position it as a promising candidate for drug development. Its potential to modulate biological pathways relevant to disease states makes it an attractive scaffold for designing novel therapeutics targeting cancer and infectious diseases.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Research into how this compound interacts with biological targets can provide insights into its efficacy and safety profile. Investigations may include binding affinity studies to determine interactions with specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidinone derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Variations: Benzofuropyrimidinone (Target): The fused benzofuran system provides planar rigidity, favoring π-π stacking interactions in biological targets. Pyrazolopyrimidine : The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with polar residues in enzymes.
Substituent Effects: Fluorine Positioning: The target compound’s 2- and 4-fluorophenyl groups reduce metabolic oxidation compared to non-fluorinated analogs . Chloro vs. Fluoro: The chloro-fluorophenyl group in increases lipophilicity but may reduce metabolic stability relative to difluorophenyl groups.
Pharmacological Implications: Kinase Inhibition: Pyrazolopyrimidine-chromenone hybrids demonstrate kinase inhibition due to planar stacking and hydrogen-bonding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
